molecular formula C14H10ClFO2 B7959738 Methyl 5-(2-chlorophenyl)-2-fluorobenzoate CAS No. 1820607-05-3

Methyl 5-(2-chlorophenyl)-2-fluorobenzoate

Cat. No.: B7959738
CAS No.: 1820607-05-3
M. Wt: 264.68 g/mol
InChI Key: ZTJAAAYJSLMXQQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2-chlorophenyl and a 2-fluoro group. The unique structural features of this compound make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-chlorophenyl)-2-fluorobenzoate typically involves the esterification of 5-(2-chlorophenyl)-2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-chlorophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products Formed:

    Substitution: Depending on the nucleophile, products such as 5-(2-methoxyphenyl)-2-fluorobenzoate.

    Reduction: 5-(2-chlorophenyl)-2-fluorobenzyl alcohol.

    Hydrolysis: 5-(2-chlorophenyl)-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-(2-chlorophenyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-chlorophenyl and 2-fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 5-(2-bromophenyl)-2-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 5-(2-chlorophenyl)-2-chlorobenzoate: Contains two chlorine atoms instead of one chlorine and one fluorine.

    Methyl 5-(2-methylphenyl)-2-fluorobenzoate: Substituted with a methyl group instead of chlorine.

Uniqueness: Methyl 5-(2-chlorophenyl)-2-fluorobenzoate is unique due to the specific combination of chlorine and fluorine substituents, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

methyl 5-(2-chlorophenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJAAAYJSLMXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208516
Record name Methyl 2′-chloro-4-fluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820607-05-3
Record name Methyl 2′-chloro-4-fluoro[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820607-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′-chloro-4-fluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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